molecular formula C18H24I3N3O9 B7818826 Ioversol CAS No. 8771-40-2

Ioversol

Cat. No.: B7818826
CAS No.: 8771-40-2
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
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Preparation Methods

The preparation of ioversol involves several synthetic routes and reaction conditions. One method includes the alkylation of 5-chloroacetamido-N,N’-dual (2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with chloroethanol in the presence of an inorganic base. This reaction is followed by the addition of sodium acetate without separation, resulting in the formation of this compound . The process is characterized by mild reaction conditions, short operation steps, and suitability for large-scale industrial production .

Chemical Reactions Analysis

Ioversol undergoes various chemical reactions, including substitution reactions. The compound’s structure, featuring a tri-iodinated benzene ring, allows it to participate in reactions with common reagents under specific conditions. For instance, the alkylation reaction mentioned earlier involves chloroethanol and an inorganic base . The major products formed from these reactions include this compound itself and related polar compounds .

Scientific Research Applications

Ioversol has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Ioversol is often compared with other iodinated contrast agents such as iohexol and iodixanol. These compounds share similar applications in medical imaging but differ in their chemical structures and physicochemical properties. For instance, iohexol and iodixanol are also non-ionic, low-osmolar contrast agents, but they vary in terms of viscosity and osmolality . This compound’s unique combination of high iodine content and hydrophilic groups makes it particularly effective in certain imaging procedures .

Similar Compounds

  • Iohexol
  • Iodixanol
  • Iopamidol

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045521
Record name Ioversol
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Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water soluble
Record name Ioversol
Source DrugBank
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Mechanism of Action

Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose.
Record name Ioversol
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CAS No.

87771-40-2, 8771-40-2
Record name Ioversol
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Record name Ioversol [USAN:USP:INN:BAN]
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Record name Ioversol
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Record name Ioversol
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo
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Record name IOVERSOL
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Melting Point

180-182°C
Record name Ioversol
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URL https://www.drugbank.ca/drugs/DB09134
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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